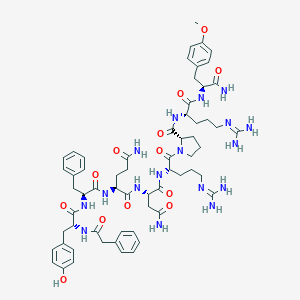![molecular formula C19H21ClN2O3 B238350 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential in treating various diseases. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division, and its inhibition has been shown to be effective in treating cancer.
Wirkmechanismus
MLN8054 is a selective inhibitor of Aurora A kinase, which is a protein that plays a critical role in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN8054 are primarily related to its inhibition of Aurora A kinase. Aurora A kinase is involved in the regulation of cell division, and its inhibition by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MLN8054 in lab experiments is its selectivity for Aurora A kinase. This allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using MLN8054 is its potential toxicity, which can limit its use in vivo. Additionally, MLN8054 has a short half-life, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several potential future directions for the research and development of MLN8054. One area of focus could be the development of more potent and selective inhibitors of Aurora A kinase. Additionally, the combination of MLN8054 with other cancer therapies could be explored to enhance its efficacy. Finally, the use of MLN8054 in combination with biomarkers to identify patients who are most likely to benefit from treatment could also be investigated.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps. The starting material is 2-methoxy-5-nitrobenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(pentanoylamino)aniline in the presence of a base to form the amide. The final step involves the chlorination of the amide using thionyl chloride and phosphorus pentachloride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential in treating cancer. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has demonstrated efficacy against a range of cancer types, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
UNVUXSFDXFCXFB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

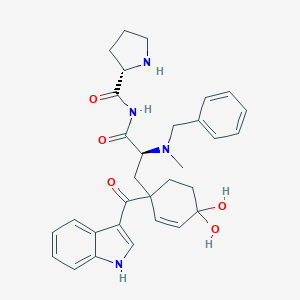


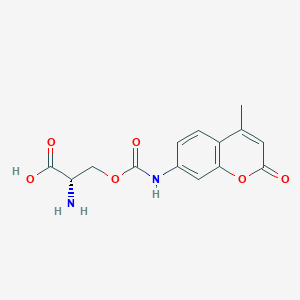

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
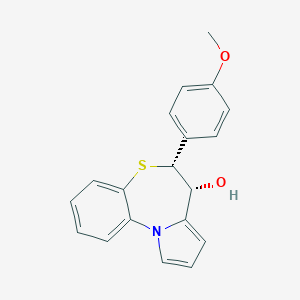
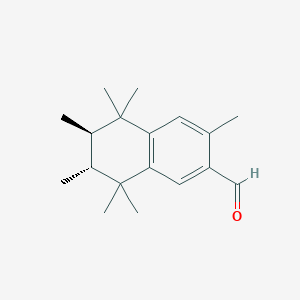
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

